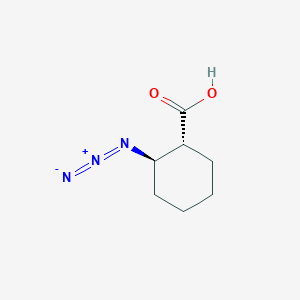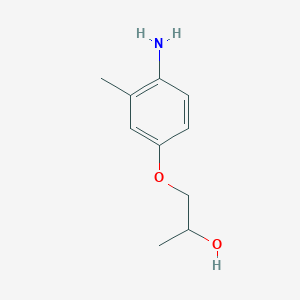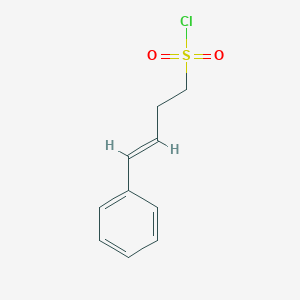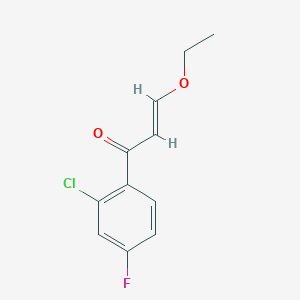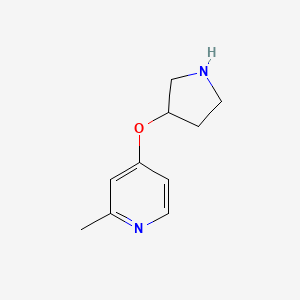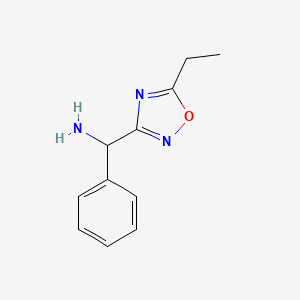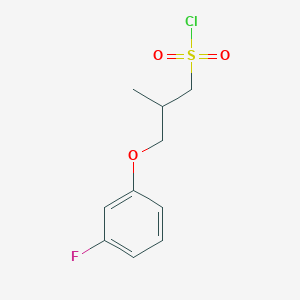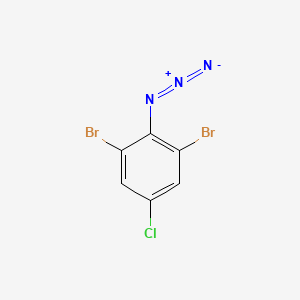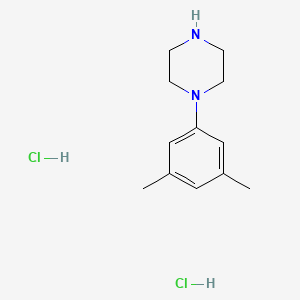
1-(3,5-Dimethylphenyl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H18N2.2ClH and a molecular weight of 263.21 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(3,5-Dimethylphenyl)piperazine dihydrochloride typically involves the reaction of 3,5-dimethylphenylamine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3,5-Dimethylphenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3,5-Dimethylphenyl)piperazine dihydrochloride is widely used in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a pharmacological agent.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethylphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(3,5-Dimethylphenyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
- 1-(4-Nitrophenyl)piperazine
- 1-(4-Pyridyl)piperazine
- 1-(2,5-Dimethylphenyl)piperazine
- 1-(2,3-Dimethylphenyl)piperazine
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its chemical and biological properties .
Propriétés
Formule moléculaire |
C12H20Cl2N2 |
|---|---|
Poids moléculaire |
263.20 g/mol |
Nom IUPAC |
1-(3,5-dimethylphenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-7-11(2)9-12(8-10)14-5-3-13-4-6-14;;/h7-9,13H,3-6H2,1-2H3;2*1H |
Clé InChI |
CGFDKMCZVGVTDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N2CCNCC2)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


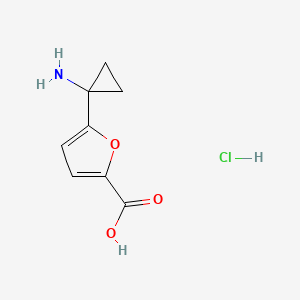

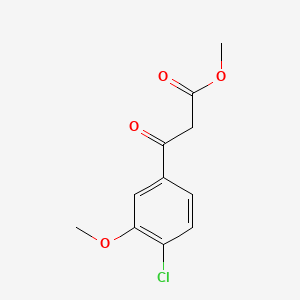
![1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride](/img/structure/B13525567.png)
